Asapiprant is a selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1). [, ] It is classified as a drug-like molecule due to its ability to modulate biological targets and its potential therapeutic applications. [] Asapiprant has emerged as a valuable tool in scientific research, particularly in investigations related to inflammatory processes, infectious diseases, and respiratory illnesses. [, , ]
Asapiprant is classified as a small molecule drug that acts specifically on the DP1 receptor. It is synthesized through various chemical methods that enhance its selectivity and efficacy. The compound is primarily studied for its potential in treating conditions like pneumococcal infections and possibly in managing symptoms associated with respiratory diseases .
The synthesis of Asapiprant involves several key steps that ensure the production of a highly pure and effective compound. The methods typically employed include:
Technical details regarding specific reagents and conditions are often proprietary but generally involve standard organic synthesis protocols adapted for the compound's unique structure .
Asapiprant's molecular structure can be characterized by its specific arrangement of atoms that confer its biological activity. Key structural features include:
The three-dimensional conformation of Asapiprant allows it to fit into the binding site of the DP1 receptor effectively, blocking its activation by prostaglandin D2 .
Asapiprant undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
The precise reaction pathways can vary based on factors such as dosage and individual metabolic differences .
Asapiprant exerts its therapeutic effects primarily through antagonism of the DP1 receptor. The mechanism can be outlined as follows:
Asapiprant exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in clinical settings .
Asapiprant has several scientific applications, primarily in pharmacology and infectious disease research:
Asapiprant (CAS No. 932372-01-5) is a small-molecule compound with the systematic name C₂₄H₂₇N₃O₇S and a molecular weight of 501.55 g/mol. Its chemical structure features an oxazole core linked to a piperazine ring and a sulfonamide group, enabling high-affinity receptor binding [2] [9]. Asapiprant is classified pharmacologically as a prostaglandin D₂ (PGD₂) receptor antagonist, with specific activity against the DP1 (prostaglandin D2 receptor 1) subtype. Biochemical assays demonstrate exceptional binding affinity, with a reported Ki value of 0.44 nM for DP1 receptors, indicating sub-nanomolar potency [2] [9]. This specificity is critical, as Asapiprant shows negligible activity against related prostaglandin receptors (e.g., DP2/CRTh2, EP, or FP receptors), minimizing off-target effects [5] [9]. The compound falls under the therapeutic categories of antiallergics and immunomodulators due to its mechanism of interrupting prostaglandin-mediated inflammatory pathways [1].
Table 1: Molecular Properties of Asapiprant
Property | Value |
---|---|
CAS Number | 932372-01-5 |
Molecular Formula | C₂₄H₂₇N₃O₇S |
Molecular Weight | 501.55 g/mol |
SMILES Notation | CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 1 |
Lipinski Rule Compliance | Yes (0 violations) |
Primary Target | Prostaglandin D2 receptor DP1 |
Binding Affinity (Ki) | 0.44 nM |
Asapiprant was originally discovered and developed by Shionogi & Co., Ltd., a Japanese pharmaceutical company with extensive expertise in respiratory and infectious disease therapeutics. The compound was designated S-555739 during Shionogi's early-phase research, which aimed to create novel antiallergic agents targeting prostaglandin pathways [1] [3]. Initial preclinical investigations focused on allergic conditions, including asthma and rhinitis. In animal models, Asapiprant significantly suppressed nasal resistance (by 82–92% in sheep) and reduced airway hyperresponsiveness, supporting its potential for allergic airway diseases [2].
In 2021, Shionogi partnered with BioAge Labs, a U.S.-based biotechnology company specializing in aging-related therapeutics, to repurpose Asapiprant (rebranded as BGE-175) for age-related immune dysregulation. This collaboration leveraged BioAge's computational mapping of molecular aging pathways and Shionogi's clinical experience with the compound [3]. BioAge initiated a Phase II clinical trial (NCT04647864) in 2021 to evaluate Asapiprant's efficacy in hospitalized COVID-19 patients aged ≥60 years. This trial, conducted across the U.S., Argentina, and Brazil, targeted viral exacerbations linked to age-associated immune decline [3]. The repurposing rationale was supported by nonclinical data showing reduced mortality and viral load in aged SARS-CoV-2-infected mice treated with Asapiprant [3].
Table 2: Key Development Milestones for Asapiprant
Year | Event | Entity Involved |
---|---|---|
Pre-2015 | Discovery and preclinical testing for allergic diseases | Shionogi & Co. |
2015 | Publication of animal efficacy data in allergic rhinitis/asthma models | Shionogi & Co. |
2021 | Partnership announcement for COVID-19 application | Shionogi & BioAge Labs |
2021 | Initiation of Phase II trial in elderly COVID-19 patients | BioAge Labs |
2024 | Publication of efficacy in Streptococcus pneumoniae infection models | Academic/BioAge Labs |
Asapiprant’s therapeutic significance stems from its precise antagonism of the DP1 receptor, a key mediator of prostaglandin D₂ (PGD₂) signaling. PGD₂ is a lipid-derived eicosanoid released during inflammation by mast cells, Th2 cells, and dendritic cells. It binds to two receptor subtypes: DP1 (involved in vasodilation and vascular permeability) and DP2/CRTh2 (associated with leukocyte chemotaxis) [5] [8]. Asapiprant’s selective DP1 blockade disrupts early-phase inflammatory cascades without impairing DP2-mediated immune surveillance, offering a targeted approach to inflammation modulation [5] [9].
In respiratory diseases, PGD₂-DP1 signaling exacerbates pathology by increasing vascular permeability and promoting edema formation. For example, in allergic asthma models, Asapiprant reduced late-phase airway resistance by 96% and decreased inflammatory cell infiltration by suppressing DP1-mediated endothelial activation [2] [9]. Beyond allergies, emerging research highlights PGD₂’s role in viral and bacterial infections. A 2024 study demonstrated that Asapiprant treatment in Streptococcus pneumoniae-infected mice:
These effects underscore Asapiprant’s ability to bolster innate immunity without directly targeting pathogens—a crucial advantage in antibiotic-resistant infections. In age-related pathologies, DP1 signaling amplifies cytokine storms and impairs neutrophil function. BioAge’s COVID-19 trial rationale centered on reversing age-associated immune decline by inhibiting PGD₂’s suppression of neutrophil recruitment and phagocytosis [3] [8]. This multifaceted mechanism positions Asapiprant as a pioneering host-directed therapy for inflammation-driven conditions beyond its initial allergic indications.
Table 3: Proven and Investigated Therapeutic Mechanisms of Asapiprant
Pathway | Biological Effect | Therapeutic Implication |
---|---|---|
DP1 Receptor Blockade | Reduced vascular permeability and edema | Allergic rhinitis/asthma control |
Neutrophil Activation | Enhanced phagocytosis and ROS production | Bacterial clearance (e.g., S. pneumoniae) |
Endothelial Stabilization | Preservation of barrier integrity (FITC-dextran assay) | Prevention of pathogen dissemination |
Macrophage Modulation | Increased ROS in lung monocytes | Resolution of pulmonary inflammation |
Cytokine Regulation | Attenuation of IL-6/TNF-α release | Mitigation of cytokine storm in COVID-19 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7